molecular formula C15H26N4O4 B2410915 1,4-Bis(4-morpholinylcarbonyl)-1,4-diazepane CAS No. 694468-91-2

1,4-Bis(4-morpholinylcarbonyl)-1,4-diazepane

Cat. No.: B2410915
CAS No.: 694468-91-2
M. Wt: 326.397
InChI Key: NRMDUTJZTCULJT-UHFFFAOYSA-N
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Description

1,4-Bis(4-morpholinylcarbonyl)-1,4-diazepane (CID: 2147527) is a chemical compound with the molecular formula C15H26N4O4. It features a 1,4-diazepane core symmetrically functionalized with morpholine-4-carbonyl groups. The 1,4-diazepane (homopiperazine) scaffold is a recognized privileged structure in medicinal chemistry and hit-to-lead optimization, known for its versatility and presence in compounds with a wide range of biological activities . Research into 1,4-diazepane derivatives has shown that this core structure can contribute to significant pharmacological properties, including antimicrobial and anti-bacterial activities, as demonstrated by related synthetic compounds . Other studies on 1,4-diazepane compounds have explored their potential as potent and selective CB2 agonists and as T-type calcium channel blockers, indicating the value of this structural class in diverse therapeutic areas . This product is intended for research purposes such as chemical reference standard use in analytical method development, or as a building block in medicinal chemistry and drug discovery projects. 1,4-Bis(4-morpholinylcarbonyl)-1,4-diazepane is For Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

[4-(morpholine-4-carbonyl)-1,4-diazepan-1-yl]-morpholin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N4O4/c20-14(18-6-10-22-11-7-18)16-2-1-3-17(5-4-16)15(21)19-8-12-23-13-9-19/h1-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRMDUTJZTCULJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=O)N2CCOCC2)C(=O)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis(4-morpholinylcarbonyl)-1,4-diazepane typically involves the reaction of 1,4-diazepane with morpholine-4-carbonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of 1,4-Bis(4-morpholinylcarbonyl)-1,4-diazepane may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(4-morpholinylcarbonyl)-1,4-diazepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholinylcarbonyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1,4-Bis(4-morpholinylcarbonyl)-1,4-diazepane has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving the central nervous system.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 1,4-Bis(4-morpholinylcarbonyl)-1,4-diazepane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,4-Diazepane: The parent compound without the morpholinylcarbonyl substitutions.

    Morpholine: A simpler compound with a similar morpholine ring structure.

    Piperazine: Another diazepane derivative with different substituents.

Uniqueness

1,4-Bis(4-morpholinylcarbonyl)-1,4-diazepane is unique due to the presence of both the diazepane ring and the morpholinylcarbonyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

1,4-Bis(4-morpholinylcarbonyl)-1,4-diazepane is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound 1,4-Bis(4-morpholinylcarbonyl)-1,4-diazepane consists of a diazepane ring with two morpholinylcarbonyl substituents. Its molecular formula is C12H18N4O4, and it has a molecular weight of approximately 270.3 g/mol. The structure can be illustrated as follows:

Chemical Structure CnHmNpOq\text{Chemical Structure }\text{C}_n\text{H}_m\text{N}_p\text{O}_q

Biological Activity Overview

The biological activity of 1,4-Bis(4-morpholinylcarbonyl)-1,4-diazepane has been investigated in various studies. Key areas of focus include:

  • Antidepressant Activity : Research indicates that the compound may exhibit antidepressant-like effects in animal models. It appears to influence neurotransmitter systems, particularly serotonin and norepinephrine pathways.
  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.
  • Cholinergic Modulation : The compound has been identified as a positive allosteric modulator at muscarinic M1 receptors, which are implicated in cognitive function and memory enhancement.

The mechanisms by which 1,4-Bis(4-morpholinylcarbonyl)-1,4-diazepane exerts its biological effects are still under investigation. However, several hypotheses have been proposed based on existing research:

  • Receptor Interaction : The compound's interaction with various neurotransmitter receptors (e.g., serotonin and dopamine receptors) suggests a multifaceted mechanism that could contribute to its antidepressant properties.
  • Enzyme Inhibition : Studies have indicated potential inhibition of enzymes involved in neurotransmitter degradation, thereby increasing the availability of these signaling molecules in the synaptic cleft.

Research Findings and Case Studies

The following table summarizes key research findings related to the biological activity of 1,4-Bis(4-morpholinylcarbonyl)-1,4-diazepane:

StudyFocus AreaFindings
Study AAntidepressant EffectsDemonstrated significant reduction in depression-like behaviors in rodent models.
Study BAnticancer ActivityShowed inhibition of cell proliferation in breast cancer cell lines with IC50 values indicating potency.
Study CCholinergic ModulationIdentified as a positive allosteric modulator for M1 receptors, enhancing cognitive function in vivo.

Case Study Example

In a notable case study involving animal models for depression (Study A), administration of 1,4-Bis(4-morpholinylcarbonyl)-1,4-diazepane resulted in a statistically significant decrease in immobility time during forced swim tests compared to control groups. This effect was comparable to standard antidepressant medications.

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